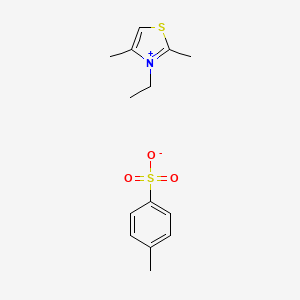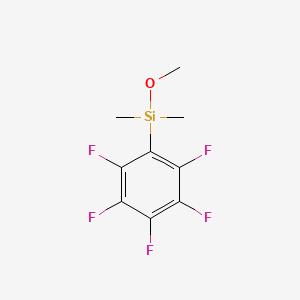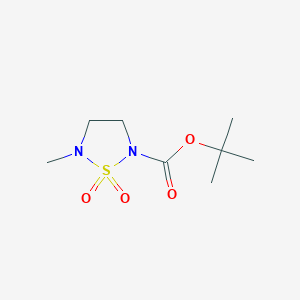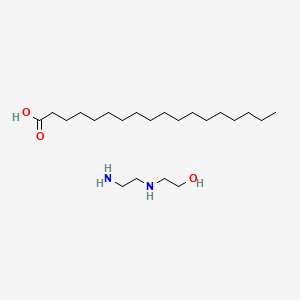
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of methoxy and methyl groups attached to the benz[a]anthracene structure. Benz[a]anthracene itself is known for being produced during the incomplete combustion of organic matter and is a constituent of tobacco smoke .
Métodos De Preparación
The synthesis of BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- typically involves the functionalization of benz[a]anthracene. One common method is through Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl and methoxy substituents under acidic conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity .
Análisis De Reacciones Químicas
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include hydroxylated and halogenated derivatives .
Aplicaciones Científicas De Investigación
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Research on its biological activity helps understand the effects of PAHs on living organisms.
Medicine: Studies focus on its potential carcinogenic properties and its role in cancer research.
Industry: It is used in the development of materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s effects are mediated through the activation of metabolic pathways that convert it into reactive intermediates, which then interact with DNA and proteins .
Comparación Con Compuestos Similares
Similar compounds to BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- include:
Benz[a]anthracene: The parent compound, known for its carcinogenic properties.
7-Methylbenz[a]anthracene: Another derivative with a methyl group, used in similar research applications.
10-Methyl-1,2-benzanthracene: A related compound with different substitution patterns, affecting its reactivity and biological activity
BENZ(a)ANTHRACENE, 8-METHOXY-7-METHYL- is unique due to the presence of both methoxy and methyl groups, which influence its chemical behavior and biological interactions.
Propiedades
Número CAS |
63020-61-1 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
8-methoxy-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C20H16O/c1-13-16-11-10-14-6-3-4-8-17(14)18(16)12-15-7-5-9-19(21-2)20(13)15/h3-12H,1-2H3 |
Clave InChI |
KLTNCIFNUYQMON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC3=C1C=CC4=CC=CC=C43)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


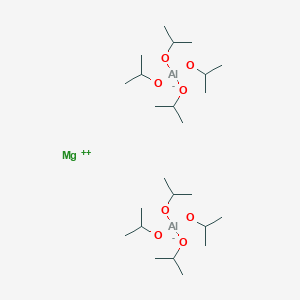

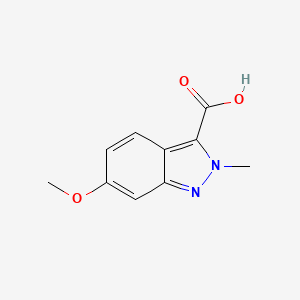
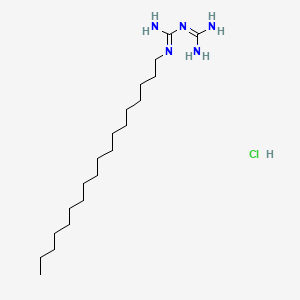

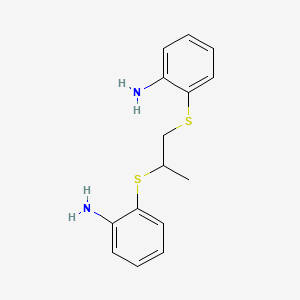

![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
![2-[[(2-Hydroxyphenyl)methyl]amino]acetamide](/img/structure/B13757857.png)

